[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol

phenylephrine synthesis MEM ether protection process chemistry

[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a protected brominated benzyl alcohol derivative, specifically a methoxyethoxymethyl (MEM) ether, with the molecular formula C₁₁H₁₅BrO₄ and a molecular weight of 291.14 g/mol. It is primarily cataloged as a synthetic intermediate in the preparation of α-adrenergic agonist phenylephrine and its brominated analogs.

Molecular Formula C11H15BrO4
Molecular Weight 291.141
CAS No. 1797132-95-6
Cat. No. B584524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
CAS1797132-95-6
Molecular FormulaC11H15BrO4
Molecular Weight291.141
Structural Identifiers
SMILESCOCCOCOC1=C(C=CC(=C1)CO)Br
InChIInChI=1S/C11H15BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6,13H,4-5,7-8H2,1H3
InChIKeyJCNXDTCHVHEQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (CAS 1797132-95-6) as a Phenylephrine Intermediate


[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a protected brominated benzyl alcohol derivative, specifically a methoxyethoxymethyl (MEM) ether, with the molecular formula C₁₁H₁₅BrO₄ and a molecular weight of 291.14 g/mol . It is primarily cataloged as a synthetic intermediate in the preparation of α-adrenergic agonist phenylephrine and its brominated analogs [1]. The compound exists as a light brown oil, soluble in chloroform, dichloromethane, and methanol, and requires refrigerated storage (2-8°C) [2].

Critical Differentiation: Why a Standard Bromobenzyl Alcohol Cannot Substitute for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol


Generic substitution with simpler bromobenzyl alcohols (e.g., 4-bromo-3-hydroxybenzyl alcohol, CAS 2737-19-1) fails in multi-step phenylephrine syntheses because the phenolic -OH group is unprotected, leading to competing side reactions during subsequent transformations such as epoxidation or organometallic additions [1]. Replacing the MEM group with a simpler methoxymethyl (MOM) ether introduces significant limitations: MOM ethers require stronger acidic conditions (e.g., TFA or dilute HCl) for deprotection, which can degrade acid-sensitive intermediates, whereas the MEM ether can be selectively cleaved under mild, orthogonal conditions using chelating Lewis acids like ZnBr₂ or CeCl₃·7H₂O, leaving other functional groups intact [2][3].

Quantitative Differentiation Evidence for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol Versus Structural Analogs


MEM Protection Efficiency: High Yield Under Mild Conditions in Phenylephrine Synthesis

In the key synthesis reported by Gurjar et al., the MEM protection of m-hydroxybenzaldehyde with MEM-Cl and DIPEA in CH₂Cl₂ proceeded at room temperature for 3 hours to give the protected intermediate in 95% yield [1]. While this specific step uses the aldehyde precursor rather than the benzyl alcohol target compound, it establishes the efficiency of the MEM protection manifold used to access brominated congeners. The subsequent epoxidation step proceeded in 75% yield, and final MEM deprotection under refluxing methanolic HCl gave (R)-phenylephrine hydrochloride in 90% yield with 97% enantiomeric excess [1].

phenylephrine synthesis MEM ether protection process chemistry

Orthogonal Deprotection Selectivity: MEM vs. MOM Ether Cleavage Under Lewis Acid Conditions

The MEM group exhibits a critical differentiation from the simpler methoxymethyl (MOM) protecting group in its deprotection chemistry. MOM ethers require relatively strong Brønsted acid conditions (TFA or dilute HCl) for cleavage, whereas MEM ethers can be selectively removed using chelating Lewis acids such as ZnBr₂ or CeCl₃·7H₂O [1]. Sabitha et al. demonstrated that MEM ethers are cleaved in high yields using CeCl₃·7H₂O in refluxing acetonitrile under mild, neutral conditions, with compatibility toward other protecting groups including MOM, THP, TBDPS, and benzyl ethers [2]. This enables orthogonal deprotection strategies where MEM can be removed in the presence of MOM, a selectivity not achievable with MOM-protected intermediates alone [1].

protecting group orthogonality MEM deprotection Lewis acid selectivity

Bromine-Enabled Functionalization: Suzuki Coupling Versatility Not Available in Non-Brominated Analogs

The presence of a bromine atom at the 4-position of the aromatic ring distinguishes this compound from its non-halogenated MEM-protected benzyl alcohol analogs (e.g., 3-(2-methoxyethoxymethoxy)phenyl]methanol). The aryl bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, enabling late-stage diversification of the phenylephrine scaffold [1]. The non-brominated MEM-protected benzyl alcohol lacks this orthogonal reactivity, limiting its utility to linear synthetic sequences without the ability to introduce aryl, alkenyl, or amino substituents at the 4-position .

Suzuki coupling carbon-carbon bond formation bromoarene reactivity

Commercial Purity Specifications: 98% Purity Baseline for Research-Grade Procurement

Commercial suppliers report purity specifications for [4-bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol ranging from 95% (CymitQuimica/Biosynth) to 98% (Coompo Research Chemicals) [1]. The compound is supplied as a light brown oil requiring storage at 2-8°C with protection from air and light [1]. This purity level is typical for research-grade synthetic intermediates in this class, and the specified storage conditions reflect the moderate stability of the MEM ether toward ambient moisture and acid. In comparison, the closely related aldehyde analog (4-Bromo-3-hydroxybenzaldehyde 3-O-(2-Methoxyethoxymethyl) Ether, CAS 1797102-07-8) is supplied as a crystalline solid, offering potentially easier handling but requiring an additional reduction step to access the benzyl alcohol oxidation state .

chemical purity quality specification research chemical procurement

Validated Application Scenarios for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol Based on Available Evidence


Synthesis of 4-Bromophenylephrine Hydrochloride for Pharmacological Selectivity Studies

This compound serves as a key intermediate for the preparation of 4-bromophenylephrine hydrochloride (CAS 1391068-15-7), a chiral α-adrenergic agonist derivative where bromine substitution at the para position modulates receptor binding selectivity compared to the parent phenylephrine . The MEM protecting group is removed in the final step under methanolic HCl reflux, simultaneously forming the hydrochloride salt in 90% yield [1]. The benzylic alcohol functionality can be oxidized to the corresponding benzaldehyde (CAS 1797102-07-8) for subsequent epoxidation and aminolysis steps [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 4-Bromo Handle

The aryl bromide at the 4-position enables Suzuki-Miyaura coupling with arylboronic acids to generate biaryl phenylephrine analogs for structure-activity relationship (SAR) studies . This diversification strategy is not feasible with non-halogenated MEM-protected benzyl alcohol intermediates, making this compound specifically valuable for medicinal chemistry programs exploring substituted phenylephrine derivatives [1].

Analytical Reference Standard for Phenylephrine Impurity Profiling

With commercial purity specifications of up to 98%, this compound can serve as a chromatographic reference standard for detecting and quantifying MEM-protected brominated intermediates that may persist as process impurities in phenylephrine hydrochloride API . The compound's distinct retention characteristics (XLogP3 = 1.5) [1] and UV-active bromophenyl chromophore facilitate its detection by HPLC-UV methods.

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